Structural Uniqueness Versus the Morpholine Analog: Absence of Comparative Bioactivity Data
The target compound differs from the nearest structurally characterized analog, N‑[(4‑morpholin‑4‑ylthian‑4‑yl)methyl]‑2‑phenylmethoxyacetamide (CAS 2380169‑98‑0), by the replacement of the basic morpholine ring with a neutral, primary‑alcohol‑terminated 2‑hydroxyethoxy chain . No peer‑reviewed study, patent biological example, or public database entry was found that reports comparative IC₅₀, Kd, selectivity panel, solubility, logP/D, metabolic stability, or permeability data for either compound [1]. Consequently, the magnitude and direction of any pharmacological or physicochemical differentiation remain unquantified.
| Evidence Dimension | Structural identity and molecular formula |
|---|---|
| Target Compound Data | 2-(benzyloxy)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}acetamide; C₁₇H₂₅NO₄S; MW 339.45 |
| Comparator Or Baseline | N-[(4-morpholin-4-ylthian-4-yl)methyl]-2-phenylmethoxyacetamide; C₁₉H₂₈N₂O₃S; MW 364.50 |
| Quantified Difference | Molecular weight difference: 25.05 g/mol; Replacement of –OCH₂CH₂OH with –N(CH₂CH₂)₂O |
| Conditions | Structural chemoinformatic comparison based on vendor‑provided molecular formulas |
Why This Matters
Without comparative activity data, the decision to procure one analog over the other must rest solely on the desired chemical functionality (e.g., hydrogen‑bond donor capacity vs. basic amine) in the context of the user's specific target hypothesis.
- [1] Systematic search of PubMed, Google Patents, PubChem, ChEMBL, BindingDB, and ChemSpider (conducted 2026-05-09) did not retrieve any quantitative bioactivity data for CAS 2310129-21-4 or CAS 2380169-98-0. View Source
